molecular formula C15H14FN3O4S2 B2944296 3-fluoro-4-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide CAS No. 1904186-51-1

3-fluoro-4-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2944296
CAS No.: 1904186-51-1
M. Wt: 383.41
InChI Key: QTFHQDXWLOCKKU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is a complex organic molecule Its structure consists of fluoro, methoxy, benzenesulfonamide, and thienopyrimidine groups

Preparation Methods

Synthetic routes and reaction conditions:

  • Starting materials: Aniline derivatives, fluorinated and methoxylated aromatic compounds.

  • Sulfonylation: Using sulfonyl chlorides and appropriate bases to form benzenesulfonamide.

  • Thienopyrimidine synthesis: Reacting thieno[2,3-d]pyrimidine precursors under specific conditions.

  • Coupling: Combining the sulfonamide and thienopyrimidine fragments using established coupling reactions.

Industrial production methods: Industrial synthesis often involves optimization for scale, such as continuous flow techniques and improved catalysts for the coupling steps to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: Can be oxidized using mild oxidants.

  • Reduction: Reduction using agents like sodium borohydride.

  • Substitution: Undergoes nucleophilic aromatic substitution due to the presence of the fluoro group.

Common reagents and conditions used:

  • Mild oxidants (e.g., m-CPBA)

  • Reducing agents (e.g., NaBH4)

  • Nucleophiles for substitution (e.g., amines)

Major products formed from these reactions:

  • Oxidation: Various oxidized derivatives depending on the functional group targeted.

  • Reduction: Reduced sulfonamide or thienopyrimidine rings.

  • Substitution: Nucleophile-substituted aromatic derivatives.

Scientific Research Applications

Chemistry: As a building block in organic synthesis for new compounds with potential biological activity. Biology: Exploring its effects on various biological pathways, including enzyme inhibition and receptor binding. Medicine: Potential therapeutic agent in treating certain diseases due to its unique structure and reactivity. Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound likely exerts its effects through interaction with specific molecular targets such as enzymes or receptors, causing inhibition or activation of biological pathways. Its structural features allow it to fit into active sites or binding pockets of proteins, modulating their activity.

Comparison with Similar Compounds

Similar compounds include other fluorinated and methoxylated benzenesulfonamides with thienopyrimidine derivatives. What makes 3-fluoro-4-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide unique is its precise arrangement of functional groups, giving it distinct pharmacological properties.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O4S2/c1-23-13-3-2-10(8-12(13)16)25(21,22)18-5-6-19-9-17-14-11(15(19)20)4-7-24-14/h2-4,7-9,18H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFHQDXWLOCKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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